![molecular formula C20H23ClN2O4S B3400378 3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040660-55-6](/img/structure/B3400378.png)
3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Overview
Description
The compound “3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs. The presence of the methoxy group (-OCH3) and the chloro group (-Cl) on the benzene ring suggests that the compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The methoxy and chloro groups could be introduced via electrophilic aromatic substitution reactions. The pivaloylindolin-6-yl group could be attached via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic core, while the various substituents would add steric bulk and potentially introduce elements of polarity and hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzenesulfonamide moiety could act as a weak acid, donating a proton to form a sulfonamide anion. The chloro group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the potential for intermolecular interactions would all play a role .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in transmetalation, a process where a metal atom transfers from one ligand to another . This is a key step in many cross-coupling reactions, including the Suzuki–Miyaura reaction .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling reactions suggests it could be involved in the synthesis of complex organic molecules . These reactions are widely used in organic chemistry to form carbon–carbon bonds, a fundamental process in the synthesis of many biochemical compounds .
Result of Action
Given its potential role in suzuki–miyaura coupling reactions, it could contribute to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
Suzuki–miyaura coupling reactions, in which this compound might participate, are known to be tolerant of various functional groups and can be performed under mild conditions . This suggests that the compound might exhibit stability and efficacy under a range of environmental conditions.
properties
IUPAC Name |
3-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-20(2,3)19(24)23-10-9-13-5-6-14(11-17(13)23)22-28(25,26)15-7-8-18(27-4)16(21)12-15/h5-8,11-12,22H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUQOYFEISJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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